molecular formula C18H16ClN3O3S B2553717 4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-73-5

4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2553717
CAS No.: 1021227-73-5
M. Wt: 389.85
InChI Key: JYDPIRGVVPWHFG-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide features a benzamide core linked to a thiazole ring substituted with a propyl chain containing a furan-2-ylmethyl amide group. This structure integrates multiple pharmacophores:

  • Benzamide moiety: Known for its role in pesticidal and antimicrobial agents (e.g., diflubenzuron) .
  • Thiazole ring: A heterocyclic scaffold prevalent in bioactive molecules, contributing to hydrogen bonding and π-π interactions .

While direct biological data for this compound is unavailable in the provided evidence, its structural analogs suggest applications in agrochemicals or medicinal chemistry.

Properties

IUPAC Name

4-chloro-N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDPIRGVVPWHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Formation

4-Chloro benzoic acid is treated with thionyl chloride (SOCl₂) in ethylene dichloride (EDC) under reflux to yield 4-chlorobenzoyl chloride. This method achieves 78% yield with a reaction time of 4 hours.

Reaction Conditions :

  • Solvent : Ethylene dichloride
  • Temperature : Reflux (40–60°C)
  • Stoichiometry : 1:3 (acid:SOCl₂)

Amidation with Ammonia

The acid chloride is reacted with aqueous ammonia (25%) in tetrahydrofuran (THF) at room temperature to produce 4-chlorobenzamide. The product is isolated as a white solid with a melting point of 175–176°C and 78% yield .

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.47 (br s, 1H), 7.52 (d, J = 12 Hz, 2H), 7.89 (d, J = 8 Hz, 2H), 8.06 (s, 1H).
  • GC-MS : [M]⁺ at m/z 155.05.

Construction of the Thiazol-2-yl Scaffold

Thioamide Intermediate Synthesis

Benzamide derivatives undergo transamidation with pivaloyl chloride in toluene under reflux to generate N-pivaloyl benzamide, a precursor for thiazole formation. For example, reacting benzamide with pivaloyl chloride (1 eq.) at 110°C for 16 hours yields N-pivaloyl benzamide, which is subsequently treated with aryl amines to form thiazole derivatives.

General Procedure :

  • Transamidation : Benzamide + pivaloyl chloride → N-pivaloyl benzamide.
  • Cyclization : N-pivaloyl benzamide + aryl amine → thiazole derivative.

Example :

  • Reactants : Benzamide (100 mg, 0.825 mmol), pivaloyl chloride (99 mg, 0.825 mmol), 4-methyl aniline (176.5 mg, 1.65 mmol).
  • Yield : 90%.
  • Melting Point : 157–158°C.

Thiazole Functionalization

Thioamide intermediates (e.g., 3a , 3b ) react with hydrazonyl chlorides (4a–c ) in ethanol containing triethylamine to form 1,3-thiazole derivatives (6a–f ) via nucleophilic substitution and cyclization. Alternatively, chloroacetone is used to generate methyl-substituted thiazoles (8a , 8b ), which are diazotized with 4-methylbenzenediazonium chloride.

Key Reaction :
$$
\text{Thioamide} + \text{Hydrazonyl chloride} \xrightarrow{\text{EtOH, TEA}} \text{Thiazole derivative}
$$
Yield Range : 75–97%.

Introduction of the Furan-2-ylmethylamino Side Chain

Synthesis of Furan-2-ylmethylamine

Furan-2-ylmethylamine is prepared via reductive amination of furfural using ammonium acetate and sodium cyanoborohydride, though alternative routes involving Gabriel synthesis or Hofmann degradation are also documented.

Amide Coupling

The propionyl spacer is introduced by reacting 3-chloropropionyl chloride with furan-2-ylmethylamine in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C. The resulting 3-((furan-2-ylmethyl)amino)-3-oxopropane chloride is coupled to the thiazole intermediate using N,N-diisopropylethylamine (DIPEA) in DCM.

Reaction Conditions :

  • Solvent : Dichloromethane
  • Base : Triethylamine
  • Temperature : 0°C → 25°C (gradual warming)
  • Yield : 85–92% (estimated from analogous reactions).

Final Assembly of the Target Compound

The thiazole intermediate (4-aminothiazol-2-yl derivative) is reacted with 3-((furan-2-ylmethyl)amino)-3-oxopropane chloride in the presence of TEA or DIPEA to form the target amide. Purification via silica gel chromatography (hexane:ethyl acetate gradient) yields the final product.

Characterization Benchmarks :

  • ¹H NMR : Expected signals for furan protons (δ 6.2–7.4 ppm), thiazole ring (δ 7.5–8.1 ppm), and amide NH (δ 8.3–8.6 ppm).
  • LC-MS : [M+H]⁺ calculated for C₁₈H₁₅ClN₃O₃S: 396.05.

Optimization and Challenges

Yield Improvements

  • Transamidation : Increasing pivaloyl chloride stoichiometry to 1.2 eq. enhances yields to >90%.
  • Cyclization : Microwave-assisted reactions reduce time from 16 hours to 2 hours.

Side Reactions

  • Thioamide Oxidation : Mitigated by conducting reactions under nitrogen.
  • Furan Ring Instability : Avoid strong acids or high temperatures during coupling steps.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the benzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where thiazole and furan derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole and furan rings may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s furan-2-ylmethyl amide distinguishes it from analogs with sulfonamide () or cyanoethoxymethyl groups ().
  • Synthetic routes for thiazole-linked benzamides often rely on acyl chloride reactions with thiazol-2-amine derivatives, as seen in .

Key Observations :

  • The furan group in the target compound may improve membrane permeability compared to purely aromatic substituents.
  • Hydrogen bonding patterns (e.g., N–H⋯N in ) influence crystal packing and stability, which could differ in the target compound due to its furan moiety.

Functional Group Impact on Activity

  • Chloro substituent : Common in pesticidal agents (e.g., tebufenpyrad ), enhances electrophilic interactions.
  • Thiazole ring : Facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition ().
  • Furan-2-ylmethyl group: May introduce steric effects or novel binding modes compared to bulkier groups like sulfamoyl ().

Biological Activity

4-Chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C17H18ClN3O2S\text{C}_{17}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

This structure features a thiazole ring, a furan moiety, and a benzamide group, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Histone Deacetylases (HDACs) : This class of compounds can modulate gene expression by altering chromatin structure.
  • Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells through various pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Table 1 summarizes the findings from various studies on its efficacy against different cancer cell lines.

Cell Line IC50 (µM) Mechanism Reference
HepG2 (Liver Cancer)1.30Induces apoptosis via G2/M phase arrest
MCF7 (Breast Cancer)25.72Inhibits cell proliferation
A375 (Melanoma)30.00Suppresses tumor growth in xenograft models

IC50 values represent the concentration required to inhibit 50% of cell viability.

Case Studies

  • HepG2 Cell Line Study : In vitro assays demonstrated that the compound significantly inhibits HepG2 cell proliferation with an IC50 value of 1.30 µM. The study indicated that the compound induces apoptosis and causes G2/M phase arrest, crucial for its anticancer effects .
  • MCF7 Cell Line Study : The compound exhibited an IC50 value of 25.72 µM against MCF7 cells. Flow cytometry results showed that treatment with this compound accelerated apoptosis in a dose-dependent manner, indicating its potential as an anticancer therapeutic .
  • Xenograft Model : In vivo studies using A375 melanoma xenografts revealed a tumor growth inhibition rate of approximately 90.6% when administered at a dosage of 30 mg/kg, showcasing its effectiveness in reducing tumor size .

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